N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
This compound features a 1,3-thiazole core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a methyl group. The thiazole is linked via an ethyl chain to an ethanediamide moiety, which connects to a 3-chloro-4-methylphenyl group. This structure combines aromaticity (thiazole and phenyl rings) with halogenated (F, Cl) and alkyl (methyl) substituents, likely influencing solubility, metabolic stability, and target-binding interactions.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2S/c1-12-3-8-16(11-17(12)22)26-20(28)19(27)24-10-9-18-13(2)25-21(29-18)14-4-6-15(23)7-5-14/h3-8,11H,9-10H2,1-2H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIHERULCQAIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps. One common method involves the reaction of 3-chloro-4-methylphenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine and fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Variations and Physicochemical Properties
The table below compares the target compound with analogs differing in substituents, linker groups, or core heterocycles:
*Estimated based on molecular formula (e.g., C₃₀H₂₆ClFN₄O₂S for the target compound).
Functional Group Analysis
- Chlorine (3-Cl-4-MePh in target): Enhances lipophilicity, favoring membrane penetration but possibly reducing solubility .
- Linker Groups :
- Thiazole Modifications :
Research Findings and Implications
While specific biological data for the target compound are unavailable in the provided evidence, structural analogs suggest:
Metabolic Stability: Fluorinated aromatic rings (e.g., 4-FPh) resist oxidative metabolism compared to non-halogenated analogs, as seen in sulfonamide derivatives .
Binding Interactions : Thiazole cores participate in aromatic stacking, while ethanediamide linkers may mimic peptide bonds, enabling interactions with protease or kinase targets .
Solubility Challenges : The combination of chlorine and methyl groups in the target compound could reduce aqueous solubility, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
